Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-
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Overview
Description
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- is a chemical compound with the molecular formula C9H10ClNO2S It is known for its unique chemical structure, which includes a chloroacetamide group and a sulfinyl group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 2-chloroacetamide with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can influence cellular processes. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-ethylhexyl)acetamide: Similar in structure but with an ethylhexyl group instead of a 4-methylphenyl group.
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Contains a methoxy group instead of a sulfinyl group.
Uniqueness
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- is unique due to the presence of both a chloroacetamide group and a sulfinyl group attached to a 4-methylphenyl ring. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
847980-35-2 |
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Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
2-chloro-N-(4-methylphenyl)sulfinylacetamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-7-2-4-8(5-3-7)14(13)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
CIHNIJUXBRWIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)NC(=O)CCl |
Origin of Product |
United States |
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